molecular formula C12H19NO2 B2934188 Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate CAS No. 1932279-32-7

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate

Cat. No.: B2934188
CAS No.: 1932279-32-7
M. Wt: 209.289
InChI Key: DTHXBYFRDCALDU-VHSXEESVSA-N
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Description

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate is a chiral cyclopentane-based building block of high value in medicinal chemistry and drug discovery. The compound features a carbamate-protected amine and a terminal alkyne (ethynyl) group on a stereodefined cyclopentyl ring system. The ethynyl group serves as a versatile synthetic handle for further structural elaboration through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloadditions, enabling researchers to efficiently create complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a standard, readily cleavable protecting group for amines, allowing for straightforward deprotection to access the primary amine intermediate in multi-step syntheses. A key research application for this scaffold is in the exploration of metabolically stable analogs. It is well-documented that the tert-butyl group, common in many drug candidates, is a site of rapid oxidative metabolism by cytochrome P450 enzymes, leading to high clearance and short half-lives . Chiral building blocks like this one allow chemists to investigate replacements for the metabolically labile tert-butyl group or to construct novel, stable bioisosteres such as the trifluoromethylcyclopropyl group, which has been shown to consistently increase metabolic stability in vitro and in vivo . This makes it a critical reagent for optimizing the pharmacokinetic properties of lead compounds targeting various therapeutic areas. The specific stereochemistry [(1R,3S)] is critical for directing the compound's three-dimensional orientation, ensuring it interacts with biological targets with high specificity and affinity. Supplied for Research Use Only, this compound is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBYFRDCALDU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl carbamate and (1R,3S)-3-ethynylcyclopentylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethynyl vs. Hydroxy/Acetyl/Amino Groups

  • Ethynyl Substituent (Target Compound) :
    The ethynyl group enhances reactivity for cross-coupling reactions. For example, tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a key step in drug conjugate synthesis .

  • Hydroxymethyl Substituent: tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate (CAS: 497159-95-2) has a hydroxymethyl group, making it suitable for oxidation to carboxylic acids or esterification. Its molecular weight is 215.29 g/mol (C₁₁H₂₁NO₃), higher than the ethynyl analog due to the additional hydroxyl hydrogen .
  • Acetyl Substituent :
    tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate (CAS: 188918-44-7) features an acetyl group on a cyclobutane ring. The acetyl moiety introduces ketone functionality, enabling nucleophilic additions, but the smaller cyclobutane ring increases strain compared to cyclopentane .

  • Amino Substituent: tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6) lacks the ethynyl group, with a primary amine instead. This compound is critical for peptide bond formation but requires Boc deprotection before use .

Table 1: Substituent Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity
This compound Ethynyl C₁₁H₁₇NO₂ 195.26 1463502-31-9 Click chemistry, coupling
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate Hydroxymethyl C₁₁H₂₁NO₃ 215.29 497159-95-2 Oxidation, esterification
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate Amino C₁₀H₂₀N₂O₂ 200.28 774212-81-6 Amide bond formation
tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate Acetyl (cyclobutane) C₁₃H₂₃NO₃ 241.33 188918-44-7 Nucleophilic additions

Ring Size Variations

Cyclopentane vs. Cyclobutane and Cyclohexane

  • Cyclopentane (Target Compound) :
    The five-membered ring balances stability and conformational flexibility, making it prevalent in drug design. The (1R,3S) stereochemistry further modulates binding affinity in chiral environments .

  • Cyclobutane :
    tert-butyl N-[(1s,3s)-3-ethynylcyclobutyl]carbamate (CAS: 1463502-31-9) has a smaller, more strained ring. This strain can increase reactivity but may limit solubility and metabolic stability .

  • Cyclohexane :
    tert-butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6) features a six-membered ring with a ketone group. The larger ring reduces strain but alters steric interactions in catalytic processes .

Functional Group Modifications

Carbamate vs. Bicyclic Systems

  • Bicyclic Analogs :
    Compounds like tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0) incorporate nitrogen into a bicyclic framework, enhancing rigidity and receptor targeting. These systems are more complex to synthesize but offer improved pharmacokinetic profiles .

Table 2: Ring Size and Functional Group Impact

Compound Name Ring System Functional Group Molecular Weight (g/mol) Key Application
This compound Cyclopentane Ethynyl, Boc 195.26 Click chemistry intermediates
tert-butyl N-[(1s,3s)-3-ethynylcyclobutyl]carbamate Cyclobutane Ethynyl, Boc 195.26 High-strain reactivity studies
tert-butyl (3-oxocyclohexyl)carbamate Cyclohexane Ketone, Boc 199.23 Ketone-based conjugates
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate Bicyclo[3.1.0]hexane Boc, amine 198.27 CNS drug scaffolds

Stereochemical Considerations

The (1R,3S) configuration of the target compound is critical for enantioselective interactions. For example:

  • tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) exhibits distinct hydrogen-bonding capabilities compared to its trans isomer, affecting solubility and biological activity .
  • tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6) is preferred in peptide synthesis for its compatibility with L-amino acid geometries .

Biological Activity

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate
  • Molecular Formula : C₁₁H₁₇NO₂
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1463502-31-9

The compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its solubility and biological interactions.

This compound exhibits various biological activities primarily through modulation of enzymatic pathways and receptor interactions. The ethynyl group is particularly significant as it can enhance binding affinity to specific targets.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. It appears to interfere with the cell cycle, particularly in the G1 phase, leading to reduced cell viability.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro. It may inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Study 2: Anti-inflammatory Effects

In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 20 µM.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
Tert-butyl Carbamate12090

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate with high stereochemical purity?

  • Methodology : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to isolate the (1R,3S)-stereoisomer. Confirm stereochemistry via X-ray crystallography or NOESY NMR to validate the spatial arrangement of substituents on the cyclopentyl ring .
  • Optimization : Monitor reaction conditions (temperature, solvent polarity) to minimize epimerization. For example, tert-butyl carbamates are prone to racemization under acidic/basic conditions; use mild deprotection agents like TFA in dichloromethane .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Quantify degradation products via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Key Insight : The tert-butyloxycarbonyl (Boc) group hydrolyzes under acidic conditions, releasing CO₂ and forming the free amine. Stability data should inform storage recommendations (e.g., inert atmosphere, –20°C) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The ethynyl proton (C≡CH) appears as a singlet near δ 2.1–2.3 ppm, while the cyclopentyl carbamate protons show complex splitting due to restricted rotation .
  • 19F NMR (if fluorinated analogs are synthesized): Monitor fluorine coupling patterns to confirm regioselectivity .
    • IR : Validate carbamate C=O stretch (~1680–1720 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Strategy :

  • Use density functional theory (DFT) to calculate the energy-minimized conformation of the cyclopentyl ring and ethynyl substituent. Compare with X-ray data to validate accuracy .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, such as enzymes involved in neurodegenerative diseases. Prioritize derivatives with lower binding energies .
    • Experimental Validation : Synthesize top candidates and assay inhibitory activity (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Case Study : Discrepancies in bond lengths/angles between experimental (X-ray) and computational models may arise from crystal packing effects.

  • Resolution : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing the observed geometry .
  • Example : For tert-butyl carbamates, the Boc group often participates in C–H···O interactions, distorting the cyclopentyl ring conformation .

Q. How can researchers leverage the ethynyl group for site-selective functionalization?

  • Methodology :

  • Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent tags or biotin probes for target engagement studies .
  • Sonogashira Coupling : Cross-couple the ethynyl group with aryl halides to generate extended π-systems for optoelectronic applications .
    • Challenges : Steric hindrance from the cyclopentyl ring may limit reaction efficiency. Optimize catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .

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